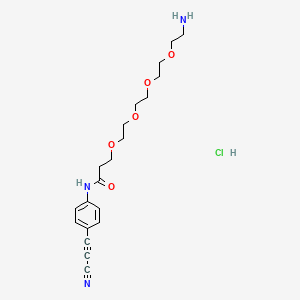
D-Glucitol-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol-d8, also known as deuterated D-glucitol, is a stable isotope-labeled compound. It is a derivative of D-glucitol (commonly known as sorbitol), where eight hydrogen atoms are replaced by deuterium. This compound is primarily used in research and analytical applications due to its unique properties, such as its ability to act as a tracer in metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol-d8 typically involves the reduction of D-glucose-d8. This process can be carried out using various reducing agents, such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction conditions often include an aqueous or alcoholic solvent and may require a catalyst like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carefully controlled to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucitol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to D-glucose-d8 using oxidizing agents like nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to D-mannitol-d8 using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride, tosyl chloride, and other halogenating agents.
Major Products Formed
Oxidation: D-Glucose-d8
Reduction: D-Mannitol-d8
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
D-Glucitol-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the conversion and utilization of glucose in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and in the quality control of pharmaceutical products
Wirkmechanismus
D-Glucitol-d8 exerts its effects primarily through its role as a tracer in metabolic studies. It is metabolized similarly to D-glucitol, allowing researchers to track its movement and transformation within biological systems. The incorporation of deuterium atoms provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, facilitating the analysis of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucitol (Sorbitol): The non-deuterated form of D-Glucitol-d8, commonly used as a sweetener and in medical applications.
D-Mannitol: Another sugar alcohol similar to D-glucitol, used as a diuretic and in medical diagnostics.
Lactitol: A sugar alcohol derived from lactose, used as a low-calorie sweetener.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds .
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |
InChI-Schlüssel |
FBPFZTCFMRRESA-IUAGDLHUSA-N |
Isomerische SMILES |
[2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


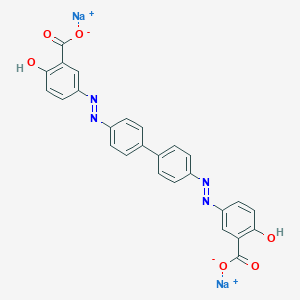

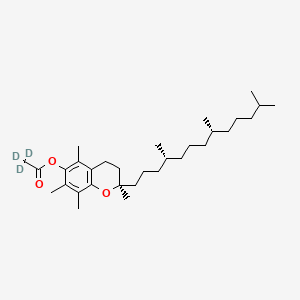
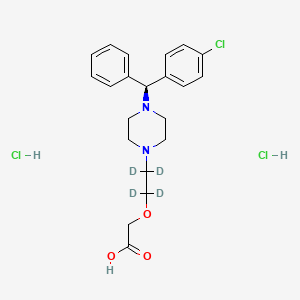

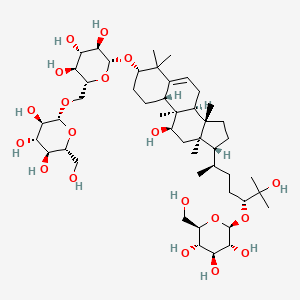
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
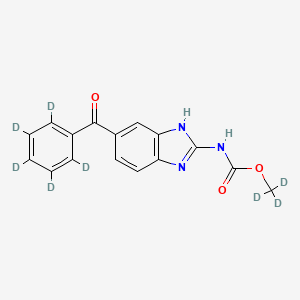

![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)

